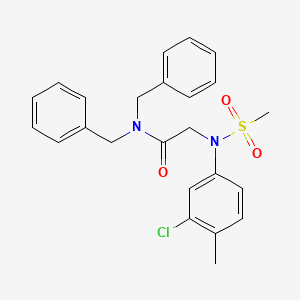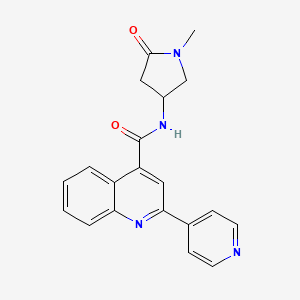![molecular formula C21H34N2O3 B6099051 1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a selective β-adrenoceptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
CGP 12177 acts as a competitive antagonist of β-adrenoceptors, specifically targeting the β1 and β2 subtypes. By binding to these receptors, CGP 12177 blocks the binding of endogenous agonists, such as adrenaline and noradrenaline, and prevents their downstream signaling pathways from being activated. This results in a decrease in heart rate, blood pressure, and other physiological responses that are regulated by β-adrenoceptors.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that CGP 12177 can inhibit the activity of adenylate cyclase, an enzyme that catalyzes the production of cyclic AMP (cAMP) from ATP. This leads to a decrease in cAMP levels and downstream signaling pathways that are regulated by cAMP.
In vivo studies have shown that CGP 12177 can decrease heart rate and blood pressure in animal models. This compound has also been shown to modulate glucose metabolism and lipid metabolism, indicating its potential therapeutic applications in metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for β-adrenoceptors. This allows researchers to specifically target these receptors and study their downstream signaling pathways without affecting other receptors or signaling pathways.
However, one limitation of using CGP 12177 is its relatively low potency compared to other β-adrenoceptor antagonists. This can make it more difficult to achieve significant effects in experimental models, particularly in vivo studies.
Orientations Futures
There are several future directions for research on CGP 12177 and its potential therapeutic applications. One area of interest is the development of novel β-adrenoceptor antagonists that are more potent and selective than CGP 12177. This could lead to the development of more effective treatments for cardiovascular and metabolic disorders.
Another area of interest is the study of the downstream signaling pathways that are regulated by β-adrenoceptors and their potential therapeutic applications. This could lead to the development of new drugs that target these pathways and improve patient outcomes in a range of diseases.
In conclusion, CGP 12177 is a selective β-adrenoceptor antagonist that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. There are several future directions for research on this compound and its potential therapeutic applications, highlighting its importance in the scientific community.
Méthodes De Synthèse
The synthesis of CGP 12177 involves the reaction of 3-(4-morpholinylmethyl)phenoxypropanol with cyclohexylmethylamine in the presence of a catalyst. The reaction mixture is then purified using chromatographic techniques to obtain the final product. This synthesis method has been modified and optimized over the years to improve the yield and purity of CGP 12177.
Applications De Recherche Scientifique
CGP 12177 has been used in various scientific research applications, including the study of β-adrenoceptor signaling pathways and the development of novel therapeutic agents. This compound has been shown to selectively bind to β-adrenoceptors and modulate their activity, leading to changes in cellular signaling and physiological responses.
Propriétés
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-(morpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-22(19-7-3-2-4-8-19)16-20(24)17-26-21-9-5-6-18(14-21)15-23-10-12-25-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIKQNFBGXXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CN2CCOCC2)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)

amine](/img/structure/B6098977.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)
![5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6099024.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)

![2-methyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6099055.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6099060.png)